molecular formula C13H7F4NO2 B6393798 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% CAS No. 1261913-15-8

6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%

Cat. No. B6393798
CAS RN: 1261913-15-8
M. Wt: 285.19 g/mol
InChI Key: FWFVLBNCNJYTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid (6-FTPP) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. The compound is a white powder with a molecular formula of C9H5F6NO2. 6-FTPP is a versatile molecule that has been used in numerous studies due to its unique properties.

Scientific Research Applications

6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, including drugs and pharmaceuticals. 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not fully understood. However, it is known that the compound interacts with proteins and enzymes in a variety of ways. 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to bind to certain proteins and enzymes, which can result in changes in their structure and activity. It has also been found to interact with DNA and RNA, which can affect gene expression.
Biochemical and Physiological Effects
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. In addition, 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in lab experiments. The compound is toxic and must be handled with care. In addition, its effects on proteins and enzymes can vary depending on the concentration and other factors.

Future Directions

There are several potential future directions for 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% research. Further studies could be conducted to better understand the mechanism of action of the compound and its effects on proteins and enzymes. In addition, more research could be done to explore the potential applications of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in drug development and other areas. Finally, further studies could be conducted to investigate the potential toxicity of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% and to identify ways to reduce its toxicity.

Synthesis Methods

6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized through several methods. The most common synthesis method involves the reaction of 4-fluoro-3-trifluoromethylphenyl isocyanate and pyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide. The reaction yields 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% as a white powder with a purity of 95%.

properties

IUPAC Name

6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-5-4-7(6-8(9)13(15,16)17)10-2-1-3-11(18-10)12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFVLBNCNJYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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